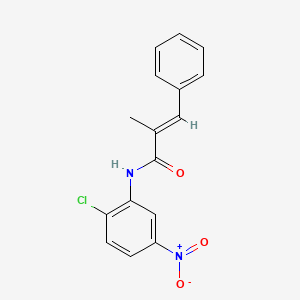

![molecular formula C11H12BrClN2O2S B4626851 ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)

ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate

Übersicht

Beschreibung

Synthesis Analysis Ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate and related compounds can be synthesized through various methods. For example, ethyl N-(diphenylmethylene)glycinate undergoes reactions like monoalkylations, dialkylations, and Michael additions under solid-liquid phase transfer catalysis conditions (López et al., 1996). Another synthesis approach involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate (Viirre & Hudson, 2003).

Molecular Structure Analysis The molecular structure of ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate can be characterized using various spectroscopic and theoretical studies. For instance, Koca et al. (2014) synthesized and characterized a similar compound, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, using methods like IR, Raman, NMR, and X-ray diffraction (Koca et al., 2014).

Chemical Reactions and Properties Chemical reactions and properties of ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate derivatives can be studied through various reactions. For example, the interaction between ethyl N-(diphenylmethylene)glycinate and proton donors was investigated using ir spectrometry, providing insights into hydrogen bond formation and the basicity of the compound (Ruysen & Zeegers-Huyskens, 1986).

Physical Properties Analysis The physical properties of such compounds can be explored through structural and activity studies. Karolak‐Wojciechowska et al. (2000) reported on the structure of a similar compound, ethyl-N-[(p-Cl-benzylidene)-4-oxo-2-imidazolidyl]glycinate hydrochloride, discussing its configuration and molecular interactions (Karolak‐Wojciechowska et al., 2000).

Chemical Properties Analysis The chemical properties can be further understood through various synthetic and structural analyses. For instance, the synthesis of N,N-bis[2-(1,3-dioxolan-2-yl) ethyl]glycinate provides insights into the reactivity and structural aspects of these types of compounds (Le Zhi-ping, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Organic Chemistry

Ethyl N-(diphenylmethylene)glycinate has been utilized in organic synthesis, particularly in the monoalkylations, dialkylations, and Michael additions to ethylenic and acetylenic acceptors under solid-liquid phase transfer catalysis conditions. This leads to the formation of α-disubstituted ketimines, which can be further transformed into α-alkylated aspartic and glutamic acid derivatives, bicyclic amino acids, or derivatives featuring pyrazolone and isoxazolone moieties, and α-substituted (E)-3,4-dehydroglutamic acids (López et al., 1996).

Advancements in Material Science

In material science, oligothiophene-terminated poly(ethylene glycol) was synthesized and used as a non-ionic and amphiphilic surfactant for fabricating high-quality single-walled carbon nanotube (SWCNT) films via a simple spin coating method. This innovation showcases the potential of glycinate derivatives in enhancing the performance of optoelectronic devices, highlighting their role in the development of conductive and transparent thin films (Jo et al., 2010).

Pharmaceutical Research and Drug Delivery

Poly[(amino acid ester)phosphazenes] have been explored as substrates for the controlled release of small molecules, underlining the potential of glycinate derivatives in pharmaceutical applications, specifically in drug delivery systems. The study on these macromolecules reveals their capacity to undergo hydrolytic decomposition, releasing therapeutic agents in a controlled manner, which is crucial for enhancing the efficacy and safety of drug therapies (Allcock et al., 1994).

Eigenschaften

IUPAC Name |

ethyl 2-[(4-bromo-2-chlorophenyl)carbamothioylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClN2O2S/c1-2-17-10(16)6-14-11(18)15-9-4-3-7(12)5-8(9)13/h3-5H,2,6H2,1H3,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBBMLNGDVKLOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=S)NC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-[(4-bromo-2-chlorophenyl)carbamothioyl]glycinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)

![N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4626791.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4626793.png)

![3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626802.png)

![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)

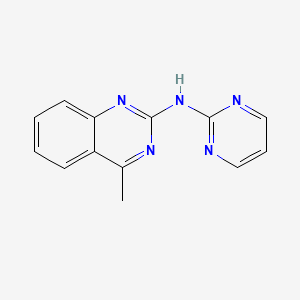

![7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4626814.png)

![N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)

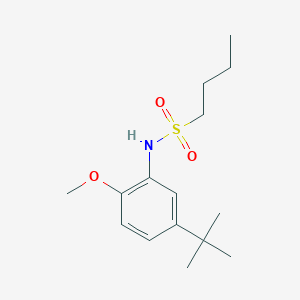

![2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate](/img/structure/B4626840.png)

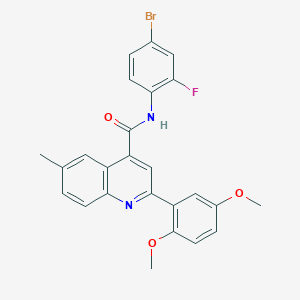

![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-6-methylquinoline](/img/structure/B4626862.png)

![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B4626872.png)